2-Methyl-2-(nitroamino)-1-propanol-d6
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Overview
Description
2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group and a hydroxyl group attached to a central carbon atom. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction mixture is maintained at a low temperature to prevent decomposition and side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale nitration reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitroamino group can be reduced to form amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Methyl-2-(nitroamino)-1-propanol-d6 is utilized in various scientific research fields:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: Studied for its potential effects on biological systems, particularly in enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with molecular targets through its nitroamino and hydroxyl groups. The nitroamino group can undergo redox reactions, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: Lacks the nitro group but has similar structural features.
2-Methyl-2-(nitroamino)-1-butanol: Similar structure but with an additional carbon atom.
Uniqueness
2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect research. The deuterium atoms provide insights into reaction mechanisms and molecular interactions that are not possible with the non-deuterated analogs.
Properties
Molecular Formula |
C4H10N2O3 |
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Molecular Weight |
140.17 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |
InChI Key |
WTIFXEKZEYZXMJ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CO)N[N+](=O)[O-] |
Origin of Product |
United States |
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